REACTION_CXSMILES
|
BrBr.[Cl:3][C:4]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=1[NH2:6].[S-:12][C:13]#[N:14].[Na+]>C(O)(=O)C>[NH2:14][C:13]1[S:12][C:7]2[CH:8]=[C:9]([Cl:11])[CH:10]=[C:4]([Cl:3])[C:5]=2[N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the solid was separated off
|
Type
|
WASH
|
Details
|
washed with 10% strength sodium hydroxide solution and water
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |